An In-depth Technical Guide to Hexyl Chloroformate: Structure, Properties, and Reactivity
An In-depth Technical Guide to Hexyl Chloroformate: Structure, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl chloroformate (CAS No: 6092-54-2) is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of carbonates and carbamates. Its utility is of particular note in the pharmaceutical and agrochemical industries, where it serves as a key building block in the synthesis of complex molecules and as a derivatizing agent for analytical applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, reactivity, and spectroscopic characterization of hexyl chloroformate, intended to serve as a vital resource for professionals in research and development.
Molecular Structure and Identification
Hexyl chloroformate is the n-hexyl ester of chloroformic acid. The molecule consists of a linear six-carbon alkyl chain attached to a chloroformate functional group.
Chemical Structure
The chemical structure of hexyl chloroformate is characterized by a carbonyl group bonded to both a chlorine atom and a hexyloxy group.
Identifiers
| Identifier | Value |
| IUPAC Name | hexyl carbonochloridate |
| CAS Number | 6092-54-2[1][2] |
| Molecular Formula | C₇H₁₃ClO₂[1][2] |
| Molecular Weight | 164.63 g/mol [1] |
| Synonyms | Carbonochloridic acid, hexyl ester; Chloroformic acid hexyl ester; n-Hexyl chloroformate; Hexyl chlorocarbonate; Hexyloxycarbonyl chloride[1][2] |
| InChI | InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3[1] |
| InChIKey | KIWBRXCOTCXSSZ-UHFFFAOYSA-N[1] |
| SMILES | CCCCCCOC(=O)Cl |
Physicochemical Properties
Hexyl chloroformate is a colorless liquid with a pungent odor at room temperature.[3] A summary of its key physicochemical properties is presented below.
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 60-61 °C at 7 mmHg |
| Density | 1.007 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.424 |
| Vapor Pressure | 0.06 psi at 20 °C |
| Flash Point | 62 °C (143.6 °F) - closed cup |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents such as acetone, chloroform, toluene, and THF. |
Synthesis of Hexyl Chloroformate
The primary industrial synthesis of hexyl chloroformate involves the reaction of n-hexanol with an excess of phosgene. This reaction is typically carried out at low temperatures to control its exothermicity and minimize the formation of byproducts.
Experimental Protocol: Synthesis from n-Hexanol and Phosgene
The following protocol is a representative example of the synthesis of hexyl chloroformate:
Materials:
-
n-Hexanol
-
Phosgene
-
Nitrogen gas
-
500 mL four-necked reaction flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and a condenser connected to a tail gas absorption system.
-
Low-temperature bath
Procedure:
-
300g of n-hexanol is charged into the 500 mL four-necked reaction flask.
-
The flask is cooled to approximately -15°C using a low-temperature bath while stirring.
-
Phosgene (495g) is introduced into the reaction mixture at a controlled rate to maintain the reaction temperature. The initial flow rate should be low (e.g., <40 g/hour ) to manage the initial exotherm.
-
As the reaction proceeds and the exotherm subsides, the phosgene flow rate can be gradually increased (e.g., up to 60 g/hour ).
-
After the complete addition of phosgene, the reaction mixture is slowly warmed to 28 ± 2°C and maintained at this temperature for 2 hours to ensure the reaction goes to completion.
-
Following the hold period, the temperature is adjusted to 15 ± 2°C, and nitrogen gas is bubbled through the solution to purge any unreacted phosgene and hydrogen chloride.
-
The resulting product is n-hexyl chloroformate with a purity of 98.5-99.0% and a yield greater than 97%.
Reactivity and Reaction Mechanisms
The reactivity of hexyl chloroformate is primarily dictated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. It readily reacts with various nucleophiles in addition-elimination reactions.
Hydrolysis
Hexyl chloroformate hydrolyzes in the presence of water to yield n-hexanol, hydrochloric acid, and carbon dioxide. This reaction is a key consideration for its handling and storage, which should be under anhydrous conditions.
Reaction with Alcohols
With alcohols, hexyl chloroformate undergoes a reaction to form dialkyl carbonates. This is a common method for the synthesis of asymmetric carbonates.
Reaction with Amines
The reaction of hexyl chloroformate with primary or secondary amines is a facile method for the synthesis of n-hexyl carbamates. This reaction is widely used in the derivatization of amines for gas chromatography and in the synthesis of pharmaceutical and agrochemical compounds.
Spectroscopic Data
The structure of hexyl chloroformate can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (90 MHz, CDCl₃):
-
δ 4.31 (t, 2H, -O-CH₂-)
-
δ 1.73 (m, 2H, -O-CH₂-CH₂-)
-
δ 1.46-1.25 (m, 6H, -(CH₂)₃-)
-
δ 0.91 (t, 3H, -CH₃)
¹³C NMR (CDCl₃): [1]
| Chemical Shift (ppm) | Assignment |
|---|---|
| 150.65 | C=O |
| 72.45 | -O-CH₂- |
| 31.36 | -O-CH₂-CH₂- |
| 28.38 | -CH₂- |
| 25.30 | -CH₂- |
| 22.56 | -CH₂-CH₃ |
| 13.97 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of hexyl chloroformate exhibits characteristic absorption bands for its functional groups. A strong absorption band is observed in the region of 1775-1780 cm⁻¹ corresponding to the C=O stretching of the chloroformate group. C-O stretching vibrations are observed in the 1150-1200 cm⁻¹ region, and C-Cl stretching appears around 700-800 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of hexyl chloroformate shows a molecular ion peak, although it may be of low intensity. Common fragmentation patterns involve the loss of the chlorine atom and cleavage of the hexyl chain. Prominent peaks are often observed at m/z values of 56, 43, and 55.[4]
Applications in Research and Drug Development
Hexyl chloroformate is a valuable reagent with several applications:
-
Protecting Group Chemistry: It can be used to introduce the hexyloxycarbonyl protecting group for amines.
-
Derivatization Agent: In analytical chemistry, it is used to derivatize polar compounds such as amino acids and phenols to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of the anticoagulant drug Dabigatran.[3]
-
Agrochemical Synthesis: It is also employed in the manufacturing of certain pesticides and herbicides.
Safety and Handling
Hexyl chloroformate is a corrosive and toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is also a combustible liquid.
Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as water, strong oxidizing agents, bases, alcohols, and amines.
Decomposition: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.
Conclusion
Hexyl chloroformate is a fundamental reagent in organic synthesis with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its molecular structure, properties, and reactivity is crucial for its safe and effective use in research and development. This guide provides a consolidated resource of technical information to aid scientists and professionals in their work with this important chemical compound.
